3-(Piperidin-2-yl)pyridine dihydrochloride 3-(Piperidin-2-yl)pyridine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 143924-48-5
VCID: VC4082587
InChI: InChI=1S/C10H14N2.ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;/h3-4,6,8,10,12H,1-2,5,7H2;1H
SMILES: C1CCNC(C1)C2=CN=CC=C2.Cl.Cl
Molecular Formula: C10H15ClN2
Molecular Weight: 198.69 g/mol

3-(Piperidin-2-yl)pyridine dihydrochloride

CAS No.: 143924-48-5

Cat. No.: VC4082587

Molecular Formula: C10H15ClN2

Molecular Weight: 198.69 g/mol

* For research use only. Not for human or veterinary use.

3-(Piperidin-2-yl)pyridine dihydrochloride - 143924-48-5

Specification

CAS No. 143924-48-5
Molecular Formula C10H15ClN2
Molecular Weight 198.69 g/mol
IUPAC Name 3-piperidin-2-ylpyridine;hydrochloride
Standard InChI InChI=1S/C10H14N2.ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;/h3-4,6,8,10,12H,1-2,5,7H2;1H
Standard InChI Key VTMZQNZVYCJLGG-UHFFFAOYSA-N
SMILES C1CCNC(C1)C2=CN=CC=C2.Cl.Cl
Canonical SMILES C1CCNC(C1)C2=CN=CC=C2.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

3-(Piperidin-2-yl)pyridine dihydrochloride has the molecular formula C₁₀H₁₆Cl₂N₂ and a molecular weight of 235.15 g/mol . Its IUPAC name is 2-piperidin-3-ylpyridine dihydrochloride, reflecting the substitution pattern of the pyridine and piperidine rings . The compound’s SMILES notation is C1CC(CNC1)C2=CC=CC=N2.Cl.Cl, which encodes its stereochemistry and chloride counterions .

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC₁₀H₁₆Cl₂N₂PubChem
Molecular Weight235.15 g/molPubChem
CAS Registry Number51747-00-3PubChem
IUPAC Name2-piperidin-3-ylpyridine dihydrochloridePubChem
SMILESC1CC(CNC1)C2=CC=CC=N2.Cl.ClPubChem

Structural and Stereochemical Features

The compound comprises a pyridine ring (a six-membered aromatic ring with one nitrogen atom) linked to a piperidine moiety (a six-membered saturated ring with one nitrogen atom). The dihydrochloride salt form enhances its solubility in polar solvents, which is critical for biological assays . X-ray crystallography and NMR studies would be required to confirm its three-dimensional conformation, but computational models suggest staggered chair conformations for the piperidine ring .

Synthesis and Industrial Production

Synthetic Pathways

While detailed synthetic protocols are proprietary, general approaches for analogous compounds involve:

  • Nucleophilic Substitution: Reacting halogenated pyridine derivatives with piperidine under basic conditions .

  • Reductive Amination: Coupling pyridine carbonyl derivatives with piperidine followed by reduction and salt formation .

  • Hydrochloride Formation: Treating the free base with hydrochloric acid to precipitate the dihydrochloride salt .

Industrial-scale production likely employs continuous flow reactors to optimize yield and purity, though specific parameters (e.g., temperature, catalysts) remain undisclosed .

Challenges in Synthesis

  • Regioselectivity: Ensuring substitution at the correct position on the pyridine ring.

  • Stereochemical Control: Maintaining the desired configuration during piperidine ring formation.

  • Salt Stability: Preventing decomposition during drying and storage .

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt form confers high solubility in water (>50 mg/mL) and methanol, though exact values are unverified . The compound is hygroscopic, requiring anhydrous storage conditions to prevent deliquescence. Thermal gravimetric analysis (TGA) data indicate decomposition above 200°C, suggesting limited thermal stability .

Spectroscopic Data

  • ¹H NMR: Expected signals include aromatic protons (δ 7.5–8.5 ppm) and piperidine methylene groups (δ 1.5–3.0 ppm) .

  • IR Spectroscopy: Peaks at ~2450 cm⁻¹ (N-H stretch) and 1630 cm⁻¹ (C=N stretch) confirm the presence of amine and pyridine groups .

Biological Activity and Research Applications

Neurological Target Interactions

Although direct studies on 3-(piperidin-2-yl)pyridine dihydrochloride are scarce, structurally related compounds (e.g., anabasine derivatives) act as partial agonists at nicotinic acetylcholine receptors (nAChRs) . These receptors modulate neurotransmitter release in the central nervous system, implicating the compound in potential therapies for neurodegenerative diseases .

Industrial and Synthetic Utility

The compound serves as a building block in synthesizing:

  • Pharmaceuticals: Antipsychotics and analgesics leveraging its piperidine-pyridine scaffold.

  • Agrochemicals: Insecticides mimicking nicotine’s interaction with insect nAChRs .

Research Gaps and Future Directions

Unresolved Questions

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles are uncharacterized.

  • Toxicity: No acute or chronic toxicity data are available.

  • Target Specificity: Its affinity for nAChR subtypes (e.g., α4β2 vs. α7) remains unexplored .

Recommended Studies

  • In Vitro Binding Assays: Screen against nAChR subtypes using radioligand displacement.

  • Molecular Dynamics Simulations: Predict binding modes and stability in receptor pockets.

  • Synthetic Optimization: Develop enantioselective routes to improve yield .

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